Relative Hydrolytic Stability: TBDMS-ethanol Exhibits 20,000-Fold Greater Acid Stability than TMS-ethanol
In comparative stability assessments of silyl ether protecting groups, TBDMS-protected alcohols (including the TBDMS-ethanol framework) demonstrate a relative stability of 20,000 under acidic hydrolysis conditions, compared to a baseline value of 1 for TMS-protected alcohols [1]. This represents a four-order-of-magnitude stability enhancement. Under basic hydrolysis conditions, TBDMS ethers exhibit a relative stability of 20,000 versus a TMS baseline of 1, and approximately 2,000-fold greater stability than TES ethers (relative stability 10–100) [1]. This stability differential is attributed to the increased steric bulk of the tert-butyl group on the silicon atom, which shields the Si–O bond from nucleophilic attack [2].
| Evidence Dimension | Relative stability to acid hydrolysis |
|---|---|
| Target Compound Data | 20,000 (relative to TMS = 1) |
| Comparator Or Baseline | TMS ethers (relative stability = 1); TES ethers (relative stability = 64) |
| Quantified Difference | 20,000-fold more stable than TMS; 312.5-fold more stable than TES in acid |
| Conditions | Comparative stability hierarchy derived from systematic hydrolysis studies of silyl ethers under acidic conditions; TMS assigned baseline value of 1 |
Why This Matters
This stability differential determines whether a protected intermediate survives multi-step synthetic sequences; TBDMS protection is essential for workflows exceeding 12–24 hours under mildly acidic or protic conditions where TMS or TES protection would quantitatively fail.
- [1] Silyl Ether Stability Hierarchy. In: Protection of Hydroxyl Groups (Hydroxyl Protection and Deprotection). Renrendoc. 2021. Section: 硅醚稳定性规律:在酸中的稳定性:TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000); 在碱中稳定性:TMS (1) < TES (10-100) < TBDMS≈TBDPS (20,000) < TIPS (100,000). Retrieved from https://www.renrendoc.com/paper/153976730.html. View Source
- [2] Silyl Ether. Wikipedia. Section: Stability to Cleavage. Retrieved from https://web.archive.org/web/20060913000000/http://en.wikipedia.org:80/wiki/Silyl_ether. View Source
